N-(2-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
This compound features a complex heterocyclic core comprising a thiadiazine-dione (8,8-dioxo-8λ⁶-thia) fused with triazatricyclo[8.4.0.0²,⁷]tetradecahexaene, substituted at the 4-position with a sulfanyl acetamide group. Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELX programs for refinement ) and mass spectrometry for fragmentation pattern analysis . While direct bioactivity data for this compound is absent in the provided evidence, analogs with related scaffolds exhibit antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-24-15-9-5-3-7-13(15)19-17(30(24,26)27)11-21-20(23-19)29-12-18(25)22-14-8-4-6-10-16(14)28-2/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDNYSCKLWTGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the heterocyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Heterocyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Functionalization: Introduction of the methoxyphenyl and sulfanylacetamide groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Choosing the right catalyst to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Purification Techniques: Using methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-(2-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[840
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Compound 1 : N-(4-Chlorophenyl)-2-({9-Methyl-8,8-Dioxo-8λ⁶-Thia-3,5,9-Triazatricyclo[...]Tetradecahexaen-4-yl}Sulfanyl)Acetamide (CAS: 895102-18-8)
- Key Differences: Substituent: 4-Chlorophenyl (electron-withdrawing Cl) vs. 2-Methoxyphenyl (electron-donating OMe). Methoxy groups at the ortho position may introduce steric hindrance.
- Bioactivity: No specific data provided, but chloroaryl analogs in related studies often show enhanced antimicrobial activity compared to methoxy derivatives .
Compound 2 : 2-[[11-(Hydroxymethyl)-5-(4-Methoxyphenyl)-14-Methyl-2-Oxa-4,6,13-Triazatricyclo[...]Tetradecahexaen-7-yl]Sulfanyl]-N-(2-Methylphenyl)Acetamide (CAS: 867040-59-3)
- Key Differences :
- Core: Oxa-triazatricyclo vs. thia-triazatricyclo.
- Substituents: 4-Methoxyphenyl (para vs. ortho) and hydroxymethyl group.
- Impact: The hydroxymethyl group increases hydrophilicity, while para-methoxy substitution may enhance π-π stacking in biological targets.
Functional Group Variations in Sulfanyl Acetamide Derivatives
Benzothiazole Derivatives :
- Example: 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide
- Key Differences :
- Common Features : Sulfanyl acetamide group critical for hydrogen bonding and enzyme inhibition.
Table 1: Structural and Functional Comparison
Research Implications and Gaps
- Bioactivity Prediction : The target compound’s 2-methoxyphenyl group may reduce cytotoxicity compared to chloro analogs, as seen in benzothiazole studies .
- Unanswered Questions: No direct data on the target compound’s solubility, metabolic stability, or toxicity. Limited evidence on the role of the triazatricyclo core in target binding.
Biological Activity
N-(2-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure includes a sulfanyl group and various aromatic and heterocyclic components that may influence its biological activity.
The molecular formula of this compound is with a molecular weight of approximately 536.6 g/mol. The compound features significant lipophilicity indicated by a logP value of 6.014 and low water solubility (logSw = -5.41), suggesting that it remains largely uncharged under physiological conditions.
| Property | Value |
|---|---|
| Molecular Formula | C26H21N4O4S2 |
| Molecular Weight | 536.6 g/mol |
| logP | 6.014 |
| logSw | -5.41 |
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with biological molecules such as enzymes or receptors due to its structural characteristics.
Biological Activity
Research indicates that this compound may exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity.
- Cytotoxicity : Some studies have indicated that this compound may possess cytotoxic effects on cancer cells.
Case Studies
Several studies have explored the biological activity of similar compounds within the same structural class:
-
Study on Enzyme Inhibition : A related compound demonstrated significant inhibition of a specific enzyme involved in cancer cell proliferation.
"The tricyclic structure enhances binding affinity to the target enzyme by mimicking substrate interactions" .
-
Cytotoxicity Assessment : In vitro tests showed that derivatives of this compound exhibited varying degrees of cytotoxicity against different cancer cell lines.
Compound Cancer Cell Line IC50 (µM) Derivative A MCF-7 15 Derivative B HeLa 22
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
